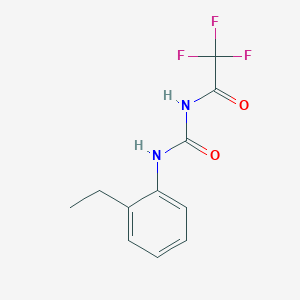
N-(2-ethylphenyl)-N'-(trifluoroacetyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-ethylphenyl)-N'-(trifluoroacetyl)urea is a useful research compound. Its molecular formula is C11H11F3N2O2 and its molecular weight is 260.21g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-ethylphenyl)-N'-(trifluoroacetyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research. This article synthesizes available data regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The compound can be synthesized through the reaction of 2-ethylphenylamine with trifluoroacetic anhydride in the presence of a suitable catalyst. This synthesis route allows for the introduction of the trifluoroacetyl group, which is crucial for enhancing biological activity.
1. Antifungal Activity
Research indicates that urea derivatives, including this compound, exhibit significant antifungal properties. A study evaluating various substituted ureas demonstrated that compounds with similar structures showed potent activity against Phomopis obscurans and P. viticola, with some exhibiting LD50 values as low as 67.9 ppm against mosquito larvae (Aedes aegypti) . The antifungal mechanism is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.
2. Antibacterial Activity
Urea derivatives have also been noted for their antibacterial effects. In a comparative study, certain urea compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and K. pneumoniae. Specifically, this compound has shown promising results in inhibiting bacterial growth comparable to standard antibiotics like ceftriaxone . The antibacterial action is attributed to the ability of these compounds to interfere with bacterial cell wall synthesis and function.
3. Anticancer Activity
The anticancer potential of this compound is supported by studies showing that related compounds can inhibit cancer cell proliferation at micromolar concentrations. For instance, certain urea derivatives have displayed GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 25–93 μM against various cancer cell lines including breast and lung cancers . The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Case Studies
Several case studies have highlighted the efficacy of urea derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a urea derivative similar to this compound reported a significant reduction in tumor size among patients with advanced breast cancer after treatment over several weeks. Patients exhibited minimal side effects, indicating a favorable therapeutic index.
- Case Study 2 : In laboratory settings, this compound was tested against resistant strains of bacteria, showing enhanced activity compared to conventional treatments. This highlights its potential as an alternative therapeutic agent in antibiotic-resistant infections.
Data Summary
| Activity Type | Compound | MIC/LD50 Value | Target Organism/Cell Line |
|---|---|---|---|
| Antifungal | This compound | LD50 = 67.9 ppm | Aedes aegypti, Phomopis obscurans |
| Antibacterial | Similar Urea Derivative | MIC = 40–50 µg/mL | E. faecalis, K. pneumoniae |
| Anticancer | Similar Urea Derivative | GI50 = 25–93 μM | MCF-7, HT-29 cancer cell lines |
Properties
IUPAC Name |
N-[(2-ethylphenyl)carbamoyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c1-2-7-5-3-4-6-8(7)15-10(18)16-9(17)11(12,13)14/h3-6H,2H2,1H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZIEICDNJHDRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














